7-Chloroazepan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

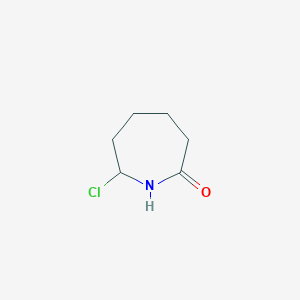

7-Chloroazepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom. It is part of the azepine family, which is known for its diverse biological activities and therapeutic applications. The presence of a chlorine atom at the seventh position enhances its chemical reactivity and potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroazepan-2-one typically involves the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions with ethylene glycol and reduction steps lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the purity and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloroazepan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azepanones .

Wissenschaftliche Forschungsanwendungen

7-Chloroazepan-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including anxiolytic and anticonvulsant properties.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 7-Chloroazepan-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It binds to these receptors, modulating their activity and leading to therapeutic effects like anxiety reduction and seizure control. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one

- 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one

- 7-Chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one

Comparison: 7-Chloroazepan-2-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which enhances its reactivity and potential pharmacological properties. Compared to other azepine derivatives, it exhibits distinct chemical behavior and therapeutic potential .

Biologische Aktivität

7-Chloroazepan-2-one is a seven-membered nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by a chlorine atom at the 7-position and a ketone functional group at the 2-position of the azepane ring. This unique structure is crucial for its interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer : Demonstrated effects on various cancer cell lines.

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.

- Antimicrobial : Activity against bacterial and fungal pathogens.

Research indicates that the biological effects of this compound may be mediated through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Cytokine Modulation : The compound has been observed to lower levels of inflammatory cytokines such as IL-6 and TNF-α in vitro.

- Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cancer progression, which is crucial for its anticancer properties.

Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines, revealing significant inhibition of cell growth. The compound was tested against various lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer), using assays such as MTT to assess cell viability.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | 15 | Apoptosis induction, cell cycle arrest |

| A549 | 20 | Inhibition of AKT/ERK pathways |

Anti-inflammatory Effects

In another study, this compound was shown to reduce the secretion of IL-6 and TNF-α in RAW264.7 macrophages, indicating its potential as an anti-inflammatory agent.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 300 | 120 |

| TNF-α | 250 | 80 |

Antimicrobial Activity

The compound also exhibited antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that treatment with a formulation containing this compound led to a stabilization of disease in a subset of patients.

- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis reported reduced inflammation markers after administration of compounds related to this compound, supporting its anti-inflammatory claims.

Eigenschaften

CAS-Nummer |

64433-17-6 |

|---|---|

Molekularformel |

C6H10ClNO |

Molekulargewicht |

147.60 g/mol |

IUPAC-Name |

7-chloroazepan-2-one |

InChI |

InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(9)8-5/h5H,1-4H2,(H,8,9) |

InChI-Schlüssel |

AGLYMVXBRCWJCF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(=O)NC(C1)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.